molecular formula C12H12ClN3OS B5786346 2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5786346
M. Wt: 281.76 g/mol
InChI Key: JKDWZLSVTDYBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Etazolate and has been studied for its various pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. The increased activity of the GABAergic system leads to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to anxiolytic and anticonvulsant effects. It has also been found to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its ability to exhibit anxiolytic and anticonvulsant effects. This makes it a useful compound for studying the GABAergic system and its role in inhibitory neurotransmission. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit toxic effects in high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its potential use in the treatment of anxiety disorders and other psychiatric disorders. Additionally, further studies are needed to understand its mechanism of action and its potential toxicity.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine. The reaction yields the desired product, which is then purified through recrystallization. The purity of the compound is confirmed through thin-layer chromatography and NMR spectroscopy.

Scientific Research Applications

2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological properties, including anxiolytic, anticonvulsant, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-2-11-15-16-12(18-11)14-10(17)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDWZLSVTDYBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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